3-(2-FURYL)-2-PHENYLPROPENAL
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)-2-phenylprop-2-enal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPESOGFYFXAURP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57568-60-2 | |
| Record name | 2-Phenyl-3-(2-furyl)prop-2-enal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57568-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetaldehyde, .alpha.-(2-furanylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthetic Methodologies for 3 2 Furyl 2 Phenylpropenal
Established Synthetic Routes and Mechanistic Considerations
The synthesis of 3-(2-furyl)-2-phenylpropenal can be achieved through several established chemical reactions. These methods, including condensation reactions, palladium-catalyzed couplings, and electrochemical pathways, offer different approaches to constructing the target α,β-unsaturated aldehyde.
Condensation Reactions Involving Furfural (B47365) Derivatives
Condensation reactions are a cornerstone for forming the carbon-carbon double bond in this compound. These reactions typically involve the reaction of furfural, an aldehyde derived from biomass, with a compound containing an active methylene (B1212753) group. researchgate.netosti.govresearchgate.net
Claisen-Schmidt Condensation: This reaction involves the condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of synthesizing this compound, furfural reacts with phenylacetaldehyde (B1677652). thefreedictionary.comlibretexts.org The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521). gordon.edu The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation. wikipedia.orglibretexts.org
Knoevenagel Condensation: This is a modification of the aldol condensation where an active hydrogen compound reacts with an aldehyde or ketone in the presence of a basic catalyst. sigmaaldrich.comresearchgate.net For the synthesis of this compound, furfural can be reacted with a compound like phenylacetic acid, followed by dehydration. This method is noted for its utility in forming C-C bonds. scielo.br The reaction can be catalyzed by various bases, and recent research has explored the use of sustainable organocatalysts like chitosan. nih.gov
Perkin Reaction: This reaction produces α,β-unsaturated aromatic acids from the condensation of an aromatic aldehyde with an acid anhydride (B1165640), using the alkali salt of the acid as a base catalyst. scribd.comlongdom.orgchemistnotes.combyjus.com Furfural can be converted to furylacrylic acid through this method, which can then be further transformed. scribd.comchemistnotes.com The mechanism involves the formation of a carbanion from the anhydride which then attacks the aldehyde. chemistnotes.combyjus.comunacademy.com
| Reaction | Reactants | Catalyst | Key Features |
| Claisen-Schmidt | Aldehyde/Ketone + Aromatic carbonyl (no α-H) | Base (e.g., NaOH) | A type of crossed aldol condensation. wikipedia.orglibretexts.orggordon.edu |
| Knoevenagel | Aldehyde/Ketone + Active hydrogen compound | Basic catalyst | Often followed by spontaneous dehydration. sigmaaldrich.com |
| Perkin | Aromatic aldehyde + Acid anhydride | Alkali salt of the acid | Yields α,β-unsaturated aromatic acids. longdom.orgbyjus.com |
Palladium-Catalyzed Coupling Approaches
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for forming the carbon-carbon bonds in this compound. The Heck reaction is a prominent example of this approach.
The Heck reaction (also known as the Mizoroki-Heck reaction) involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgunm.edu This reaction is a cornerstone of modern organic synthesis for creating substituted alkenes. wikipedia.org For the synthesis of this compound, this could involve reacting a furyl-containing alkene with an aryl halide, or vice-versa. The reaction is known for its high stereoselectivity, typically favoring the trans product. organic-chemistry.org
The catalytic cycle of the Heck reaction generally involves the oxidative addition of the halide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to yield the product and regenerate the catalyst. diva-portal.org A variety of palladium sources, ligands, and bases can be employed, influencing the reaction's efficiency and selectivity. wikipedia.org Research has explored ligand-free palladium catalysis and the use of various phosphine (B1218219) ligands to optimize these reactions. nih.govrsc.org The intramolecular version of the Heck reaction is also a powerful tool for constructing cyclic systems. chim.it
Electrochemical Synthesis Pathways
Electrochemical methods offer a sustainable alternative for the synthesis of α,β-unsaturated aldehydes. These methods can generate reactive species using electricity, often minimizing the need for chemical reagents. acs.orgnih.govokayama-u.ac.jp
One approach involves the selective oxidation of allylic alcohols to α,β-unsaturated aldehydes. rsc.orgnih.gov This can be achieved using electrochemically generated hydrogen peroxide (H₂O₂) in the presence of a catalyst like platinum black. rsc.orgnih.gov The H₂O₂ is produced through the two-electron water oxidation (2e-WOR) process. rsc.orgnih.gov This method has been shown to produce various α,β-unsaturated aldehydes in good yields (64-89%). nih.gov
Another electrochemical strategy involves the conversion of α,β-unsaturated aldehydes into other functional groups, demonstrating the versatility of electrochemistry in this area of organic synthesis. acs.orgnih.gov These reactions can be catalytic in electricity, making them highly efficient. acs.orgnih.gov
Organocatalytic Approaches to α,β-Unsaturated Aldehydes
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, including the preparation of α,β-unsaturated aldehydes. These methods often provide high enantioselectivity and can be more environmentally friendly than metal-based catalysis.
Chiral amines and their derivatives are common organocatalysts for these transformations. rsc.org For instance, N-heterocyclic carbenes (NHCs) can catalyze the transformation of α,β-unsaturated aldehydes into esters and amides through an umpolung strategy. acs.org Organocatalysts have also been successfully employed in conjugate addition reactions to α,β-unsaturated aldehydes. acs.org
Recent research has demonstrated the use of organocatalysts in cascade reactions to build complex molecular architectures from simple starting materials. unm.edu For example, a novel organocatalytic α-arylation of enals with brominated aromatic compounds has been developed. unm.edu
Novel Synthetic Strategies and Method Development
The development of new synthetic methods for this compound is driven by the need for more efficient, sustainable, and environmentally friendly processes.
Green Chemistry Principles in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of α,β-unsaturated carbonyl compounds. This includes the use of renewable starting materials, environmentally benign solvents, and catalysts that can be recycled and reused.
The use of biomass-derived furfural as a key starting material is in itself an application of green chemistry. osti.govresearchgate.netnih.govrsc.org Further green approaches focus on the reaction conditions. For example, the Claisen-Schmidt condensation has been performed in the absence of a solvent, using a solid base catalyst. wikipedia.org Similarly, Knoevenagel condensations have been explored using heterogeneous catalysts like zeolites and hydrotalcites, which can be easily separated from the reaction mixture and potentially reused. researchgate.netscielo.br
The development of water-based synthetic routes is another key aspect of green chemistry. The Claisen-Schmidt condensation has been successfully carried out in water using a green catalyst, choline (B1196258) hydroxide, with products isolated without chromatography. acs.org Electrochemical methods that use water as a source of hydrogen peroxide also align with green chemistry principles by reducing reliance on hazardous oxidizing agents. nih.gov
An exploration into the synthesis of the organic compound this compound reveals a focus on developing efficient, environmentally conscious, and selective chemical processes. Research in this area is driven by the principles of green chemistry, aiming to enhance reaction yields, reduce waste, and control the specific stereochemical outcomes of the synthesis.
1
The synthesis of this compound is predominantly achieved through condensation reactions. The most common approach is the Claisen-Schmidt condensation, a type of base-catalyzed aldol condensation, between 2-furaldehyde (furfural) and phenylacetaldehyde. Variations of this method focus on improving its efficiency and environmental footprint.
1 Solvent-Free or Low-Solvent Reactions
In line with the principles of green chemistry, significant effort has been directed towards minimizing or eliminating the use of hazardous organic solvents in chemical synthesis. thaiscience.info Water, being non-toxic, non-flammable, and inexpensive, is often explored as an environmentally benign solvent medium. thaiscience.info For condensation reactions similar to the synthesis of this compound, water has been shown to be an excellent medium, sometimes providing superior yields compared to organic solvents or even solvent-free conditions. thaiscience.info
Solvent-free reactions, often facilitated by mechanochemistry (such as grinding or ball-milling) or heating, represent another important green alternative. acs.orgresearchgate.net For instance, in a related synthesis of 3,3′-(arylmethylene)-bis-(4-hydroxycoumarins), a reaction performed under solvent-free conditions at 80°C yielded the desired product, although the yield was lower than when the reaction was conducted in water. thaiscience.info This highlights a common trade-off where the optimal conditions must be empirically determined.
| Entry | Solvent | Yield (%) | Reaction Time |
|---|---|---|---|
| 1 | DCM | Low | - |
| 2 | Toluene | Moderate | - |
| 3 | Ethanol (B145695) | Good | - |
| 4 | Ethanol:Water (1:1) | High | - |
| 5 | Water | 95% | 5 min |
| 6 | Solvent-Free (80°C) | 63% | 10 min |
Data derived from a study on the synthesis of 3,3′-(arylmethylene)-bis-(4-hydroxycoumarins), which proceeds via a similar condensation mechanism. thaiscience.info
2 Catalytic Methodologies for Atom Economy
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. docbrown.info Reactions with 100% atom economy, such as addition reactions, are considered ideal as they generate no waste byproducts. docbrown.info
The primary synthetic route to this compound, the Claisen-Schmidt condensation, involves the reaction of an aldehyde with a ketone or another aldehyde, followed by dehydration to form an α,β-unsaturated product. mdpi.com This dehydration step results in the elimination of a water molecule, meaning the reaction does not have 100% atom economy.
Despite this inherent limitation, catalytic methods are crucial for maximizing the reaction's efficiency. The use of base catalysts like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an ethanol-water mixture is a conventional and effective approach. mdpi.com Microwave-assisted synthesis has also been employed to furnish related furan (B31954) chalcones in excellent yields (85–92%) and with reduced reaction times compared to conventional heating methods. mdpi.com
| Methodology | Catalyst | Solvent | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Conventional | NaOH | Ethanol/Water | 65-90% | Simple, established method |
| Microwave-Assisted | NaOH | Ethanol/Water | 85-92% | Excellent yields, faster reaction |
Data based on the synthesis of 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones. mdpi.com
2 Stereoselective Synthesis of this compound and its Analogues
The propenal structure of this compound features a carbon-carbon double bond, which can exist as two different geometric isomers: (E) and (Z). Controlling the stereochemical outcome of the synthesis is critical, as different isomers can possess distinct physical, chemical, and biological properties. rsc.org The commonly referenced isomer for this compound is (E)-3-(furan-2-yl)-2-phenylprop-2-enal. nih.govnist.gov
Stereoselective synthesis aims to produce a single, desired isomer preferentially. Research into the synthesis of related 2-alkoxy-3-(hetaryl)propenals has shown that the aldol condensation can proceed stereoselectively. arkat-usa.org For example, the synthesis of (Z)-2-Ethoxy-3-(2-furyl)propenal was achieved with high selectivity using alkali catalysts in a two-phase system. arkat-usa.org This suggests that careful selection of catalysts and reaction conditions can direct the stereochemical course of the condensation reaction for this compound as well.
Modern asymmetric organocatalysis offers powerful tools for achieving high levels of stereocontrol in the synthesis of complex chiral molecules and isomers. au.dknih.gov These advanced methods often utilize chiral catalysts to create a specific stereochemical environment that favors the formation of one isomer over another. thieme-connect.de
| Compound | Method | Yield (%) | Observed Stereoisomer |
|---|---|---|---|
| (Z)-2-Ethoxy-3-(2-furyl)propenal | Aldol condensation with alkali catalyst in a two-phase system | 61% | Z-isomer |
Chemical Reactivity and Reaction Mechanisms of 3 2 Furyl 2 Phenylpropenal
Electrophilic and Nucleophilic Additions
The conjugated system in 3-(2-furyl)-2-phenylpropenal, encompassing the furan (B31954) ring, the alkene, and the carbonyl group, allows for both electrophilic and nucleophilic addition reactions at various sites.
The carbon-carbon double bond in α,β-unsaturated aldehydes like this compound is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl group. This makes it susceptible to nucleophilic attack, a reaction commonly known as conjugate addition or Michael addition. masterorganicchemistry.comlibretexts.org In this process, a nucleophile adds to the β-carbon of the double bond, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate typically occurs at the α-carbon, resulting in the 1,4-addition product where the carbonyl group is reformed. libretexts.org
A variety of nucleophiles can participate in conjugate addition reactions, including amines, thiols, and organometallic reagents such as organocuprates (Gilman reagents). masterorganicchemistry.comlibretexts.org The choice between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition is often influenced by the nature of the nucleophile. "Soft" nucleophiles, like cuprates and thiols, generally favor 1,4-addition, while "hard" nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. masterorganicchemistry.com
Electrophilic addition to the carbon-carbon double bond is less common for α,β-unsaturated aldehydes due to the deactivating effect of the carbonyl group. However, the furan ring itself is highly susceptible to electrophilic attack.
The furan ring is a π-rich aromatic heterocycle and is significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic substitution on the furan ring typically occurs preferentially at the C5 position (the other α-position relative to the oxygen atom), as the intermediate carbocation is more stabilized by resonance. chemicalbook.comquora.compearson.com In this compound, the C5 position of the furan ring is unsubstituted and therefore represents a likely site for electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur at this position under appropriate conditions. A study on the reaction of 3-(furan-2-yl)propenoic acids with arenes in the presence of a Brønsted superacid (TfOH) demonstrated that hydroarylation occurs at the carbon-carbon double bond, indicating that under superelectrophilic activation, the double bond can also be a site for electrophilic attack. nih.gov
The aldehyde functional group in this compound is a primary site for nucleophilic attack. As previously mentioned, "hard" nucleophiles, such as Grignard reagents and organolithium reagents, will preferentially add to the carbonyl carbon in a 1,2-addition fashion. This reaction, after an aqueous workup, yields a secondary alcohol.
The carbonyl group can also undergo condensation reactions with various nucleophiles. For instance, it can react with primary amines to form imines (Schiff bases) or with hydroxylamine (B1172632) to form oximes. These reactions are fundamental in organic synthesis for the derivatization of aldehydes.
The furan ring in this compound can act as a diene in Diels-Alder reactions, a type of [4+2] cycloaddition. nih.gov Furans are known to react with electron-deficient dienophiles, such as maleic anhydride (B1165640) or N-substituted maleimides, to form bicyclic adducts. mdpi.comresearchgate.net However, the aromatic character of the furan ring makes it a less reactive diene compared to non-aromatic dienes like cyclopentadiene. mdpi.com The Diels-Alder reaction with furan is often reversible, and the stereochemical outcome (endo vs. exo selectivity) can be influenced by the reaction conditions. mdpi.com
A study involving the intramolecular Diels-Alder reaction of a (E)-3-(furan-2-yl)acrylaldehyde derivative with a maleic acid monoanilide in a Ugi reaction spontaneously led to the formation of a furoisoindole derivative. beilstein-journals.org This demonstrates the capability of the furan moiety within a similar structural framework to participate in cycloaddition reactions. beilstein-journals.org
The general reactivity of furan derivatives in Diels-Alder reactions is influenced by the substituents on the furan ring. Electron-donating groups on the furan ring generally increase its reactivity as a diene, while electron-withdrawing groups decrease it. nih.gov The 2-phenylpropenal substituent on the furan ring in the target molecule has an electron-withdrawing character, which would be expected to decrease the reactivity of the furan diene in a Diels-Alder reaction.
Reductive Transformations
The presence of both a carbon-carbon double bond and an aldehyde group, which are in conjugation, allows for selective reductive transformations.
The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated aldehydes to produce saturated aldehydes is a synthetically valuable transformation. This can be achieved through catalytic hydrogenation using various metal catalysts. A study on the biotransformation of a similar compound, 3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one, using various yeast strains, demonstrated the selective hydrogenation of the C=C bond to yield the corresponding saturated ketone with high conversion rates. mdpi.com For example, using Yarrowia lipolytica KCh 71, the substrate was converted to 3-(2”-furyl)-1-(2'-hydroxyphenyl)-propan-1-one in over 99% conversion within six hours. mdpi.com Chemical methods for direct hydrogenation of the C=C bond in chalcones often require the use of metal catalysts such as iridium, palladium, ruthenium, or nickel under controlled conditions. mdpi.com Another study on the hydrogenation of 3-(2-furyl)acrolein (B1300914) using ruthenium nanoparticles showed that the reaction proceeds in a stepwise manner, first converting the starting material to 3-(2-furyl)propanal. researchgate.net
The following table illustrates the results of the biotransformation of a related chalcone (B49325), highlighting the efficiency of selective C=C bond hydrogenation.
| Yeast Strain | Conversion of 3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one (%) | Time (h) |
| Yarrowia lipolytica KCh 71 | >99 | 6 |
| Saccharomyces cerevisiae KCh 464 | >99 | 6 |
| Rhodotorula rubra KCh 4 | 87 | 24 |
| Candida viswanathii KCh 120 | 75 | 24 |
| Data from the biotransformation of 3-(2”-furyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one. mdpi.com |
The aldehyde group can be selectively reduced to a primary alcohol. This is commonly achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride is a milder reducing agent and is often preferred for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups. libretexts.orgchemguide.co.uk The reduction of an aldehyde with NaBH₄ typically proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the primary alcohol. chemguide.co.uk
A study on the reduction of a similar compound, 3-(furan-2-yl)-2-cyanopropenenitrile, with sodium borohydride in methanol (B129727) resulted in the reduction of the carbon-carbon double bond to afford 2-(furan-2-ylmethyl)propanedinitrile in 61% yield. mdpi.com This suggests that under these conditions, NaBH₄ can also effect the reduction of an activated C=C bond. Therefore, achieving selective reduction of the aldehyde in this compound might require specific reaction conditions or protecting group strategies to avoid concomitant reduction of the double bond. The Luche reduction, which employs CeCl₃·7H₂O in combination with NaBH₄, is a well-known method for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes to the corresponding allylic alcohols.
The following table summarizes the expected products from the reduction of this compound with common reducing agents.
| Reagent | Expected Major Product |
| H₂, Pd/C (controlled) | 3-(2-Furyl)-2-phenylpropanal |
| NaBH₄ | 3-(2-Furyl)-2-phenylpropen-1-ol and/or 3-(2-Furyl)-2-phenylpropan-1-ol |
| NaBH₄, CeCl₃ | 3-(2-Furyl)-2-phenylpropen-1-ol |
| LiAlH₄ | 3-(2-Furyl)-2-phenylpropan-1-ol |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 2 Furyl 2 Phenylpropenal
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the intricate structural details of 3-(2-furyl)-2-phenylpropenal, including its constitution, configuration, and conformation in solution.
The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is achieved through a combination of one-dimensional and two-dimensional NMR experiments.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides initial insights into the proton environments. The aldehydic proton is expected to resonate significantly downfield, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The vinylic proton, part of the propenal backbone, would likely appear as a singlet in the region of δ 7.0-8.0 ppm. The protons of the phenyl and furan (B31954) rings will exhibit characteristic chemical shifts and coupling patterns in the aromatic region (δ 6.5-8.0 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the aldehyde is the most deshielded, typically appearing around δ 190-200 ppm. The olefinic carbons of the propenal unit are expected in the δ 120-150 ppm range. The carbons of the phenyl and furan rings will have signals in the aromatic region, with their precise chemical shifts influenced by the substitution pattern.
2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals, a series of 2D NMR experiments are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, allowing for the tracing of proton connectivity within the phenyl and furan rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Aldehyde-H | 9.5 - 10.5 (s) | - | Vinylic Cs |
| Aldehyde-C | - | 190 - 200 | Aldehyde-H, Vinylic-H |
| Vinylic-H | 7.0 - 8.0 (s) | - | Phenyl Cs, Furan Cs, Aldehyde-C |
| Vinylic-C (α to C=O) | - | 130 - 140 | Aldehyde-H |
| Vinylic-C (β to C=O) | - | 140 - 150 | Furan Hs |
| Phenyl-Hs | 7.2 - 7.6 (m) | - | Vinylic-C |
| Phenyl-Cs | - | 125 - 140 | Phenyl-Hs, Vinylic-H |
| Furan-Hs | 6.5 - 7.8 (m) | - | Vinylic-C |
| Furan-Cs | - | 110 - 155 | Furan-Hs, Vinylic-H |
The propenal unit of this compound can exist as either the E or Z isomer. While the propenal in this specific structure lacks a second vinylic proton for a straightforward J-coupling analysis, the stereochemistry can be determined using Nuclear Overhauser Effect (NOE) spectroscopy. An NOE experiment, such as NOESY or ROESY, reveals through-space proximity of protons. A strong NOE correlation between the aldehydic proton and the protons of the furan ring would suggest a specific spatial arrangement consistent with one of the isomers. For instance, in the E-isomer, the aldehyde group and the furan ring are on the same side of the double bond, which would likely result in a detectable NOE.
The single bonds in this compound allow for rotational freedom, leading to different conformations. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insights into these conformational dynamics. At lower temperatures, the rotation around single bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for formerly equivalent nuclei in different conformers. By analyzing the coalescence of these signals as the temperature is increased, it is possible to determine the energy barriers for these rotational processes. This can provide valuable information about the preferred conformation of the molecule in solution.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis
Vibrational spectroscopy is a rapid and non-destructive method for identifying the functional groups present in a molecule.
FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1710 cm⁻¹. The C=C stretching vibration of the propenal unit and the aromatic rings would likely appear in the 1500-1650 cm⁻¹ region. The C-H stretching vibrations of the aromatic and vinylic protons are expected above 3000 cm⁻¹, while the aldehydic C-H stretch would give rise to a characteristic pair of bands around 2720 and 2820 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C=C double bonds of the propenal and aromatic systems are expected to show strong Raman scattering. The symmetrical vibrations of the molecule will be particularly Raman active.
Expected Vibrational Frequencies for this compound
| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aldehyde C-H Stretch | 2820, 2720 | Weak |
| Aromatic/Vinylic C-H Stretch | >3000 | Strong |
| Aldehyde C=O Stretch | 1680 - 1710 | Moderate |
| C=C Stretch (Propenal & Rings) | 1500 - 1650 | Strong |
| C-O Stretch (Furan) | 1000 - 1300 | Moderate |
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. The expected exact mass for C₁₃H₁₀O₂ can be calculated and compared with the experimental value. Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for chalcone-type molecules include the loss of the formyl radical (•CHO) and cleavages at the bonds adjacent to the carbonyl group and the double bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation in this compound, involving the phenyl ring, the propenal system, and the furan ring, is expected to give rise to strong absorption in the UV-Vis region. Typically, chalcones exhibit two main absorption bands: a high-energy band corresponding to the π → π* transition of the aromatic rings and a lower-energy, more intense band due to the π → π* transition of the entire conjugated system. The position of the maximum absorption (λmax) is sensitive to the solvent polarity and the specific substitution pattern of the aromatic rings.
X-ray Crystallography for Solid-State Structure
While X-ray crystallographic data for this compound is not currently available in the published literature, a detailed structural analysis has been performed on the closely related chalcone (B49325) derivative, (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one . This derivative differs by the substitution of a phenyl group for the aldehydic hydrogen, forming a ketone. The analysis of this chalcone provides valuable insight into the likely solid-state conformation and intermolecular interactions of furan-phenyl propenal systems.
Single-crystal X-ray diffraction studies reveal that (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one adopts an E conformation about the C=C double bond. nih.govresearchgate.netnih.gov The molecule is not planar; the furan and phenyl rings are inclined to one another, with a dihedral angle reported to be 24.07 (7)°. nih.govresearchgate.netiucr.org This non-planar structure arises from rotation around the single bonds bridging the aromatic rings and the α,β-unsaturated carbonyl system. nih.goviucr.org
The molecular structure can be described as two key fragments: the furanyl acryloyl and the benzoyl moieties. nih.goviucr.org The furanyl acryloyl portion is nearly planar, as indicated by the small torsion angles of O2—C7—C8—C9 [−5.4 (2)°] and C7—C8—C9—C10 [−176.31 (13)°]. iucr.org However, a notable deviation from planarity is observed in the benzoyl group, with a C2—C1—C7—O2 torsion angle of 19.4 (2)°, indicating significant rotational freedom at the C1-C7 bond. nih.goviucr.org
In the crystal lattice, the molecules are organized through a series of weak intermolecular interactions. The packing is characterized by weak C—H⋯O hydrogen bonds where the carbonyl oxygen atom acts as a trifurcated acceptor. nih.govresearchgate.netnih.gov Additionally, C—H⋯π interactions involving the phenyl and furan rings contribute to the stability of the supramolecular assembly. nih.govresearchgate.net These interactions link the molecules into ribbons that extend along the c-axis direction, arranged in interlaced layers forming a zigzag pattern. nih.govnih.gov
The crystallographic data for the derivative (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one is summarized in the table below.
| Crystal Data | |
| Compound Name | (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one |
| Chemical Formula | C₁₃H₁₀O₂ |
| Molecular Weight | 198.22 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 16.1432 (4) |
| b (Å) | 5.6703 (1) |
| c (Å) | 22.0645 (5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2019.29 (8) |
| Z | 8 |
| Dihedral Angle (Furan/Phenyl) | 24.07 (7)° |
| Key Intermolecular Interactions | C—H⋯O, C—H⋯π |
Computational and Theoretical Studies of 3 2 Furyl 2 Phenylpropenal
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to the theoretical investigation of 3-(2-furyl)-2-phenylpropenal, providing detailed information about its electronic properties and geometric structure. These calculations are broadly categorized into Density Functional Theory (DFT) and Ab Initio methods.
Density Functional Theory (DFT) has become a prominent computational method for studying organic molecules due to its balance of accuracy and computational cost. aps.org For compounds like this compound, DFT calculations are instrumental in predicting optimized geometries, electronic structures, and chemical reactivity.
Studies on structurally similar furan (B31954) derivatives demonstrate that DFT can be used to determine key electronic properties. researchgate.netnih.gov Calculations often involve optimizing the molecule's geometry to find its most stable conformation and then computing various electronic descriptors. nih.gov Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
In a DFT study on the photochemical dimerization of a closely related compound, methyl 3-(2-furyl)acrylate, the interaction between the frontier orbitals of the molecule in its ground and excited states was used to explain the high regioselectivity of the reaction. mdpi.com The analysis of the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet state and the HOMO of the ground state successfully accounted for the observed reaction products. mdpi.com Such analyses help in predicting the most probable sites for electrophilic and nucleophilic attacks. researchgate.net
Table 1: Illustrative Electronic Properties Calculated via DFT for a Related Furan Compound (Note: Data is for 3-(2-Furyl) Propionic Acid, a structurally related molecule, to demonstrate the type of parameters obtained from DFT calculations)
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.59 eV | Indicates electron-donating capability |
| LUMO Energy | -1.16 eV | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 5.43 eV | Relates to chemical stability and reactivity |
| Hardness (η) | 2.715 | Measures resistance to change in electron distribution |
Data sourced from a study on a related furan derivative to illustrate typical DFT outputs. researchgate.net
Ab initio quantum chemistry methods are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), can provide valuable insights into molecular properties. While often more computationally demanding than DFT, they are crucial for benchmarking and specific applications. For example, ab initio calculations have been used to investigate the imino-enamino equilibrium in related systems, with results that are consistent with experimental findings. acs.org These methods are also employed to calculate the forces and vibrational frequencies of molecules, contributing to the prediction of their infrared and Raman spectra. au.dk
Molecular Dynamics Simulations
Molecular Dynamics (MD) is a computational simulation technique used to analyze the physical movements of atoms and molecules over time. researchgate.net An MD simulation calculates the trajectory of individual atoms in a system by numerically solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field. researchgate.netmdpi.com
While specific MD simulation studies on this compound are not extensively documented, the methodology offers significant potential for its study. Potential applications include:
Conformational Analysis: Simulating the molecule in various solvents to explore its conformational landscape and the dynamics of transitions between different conformers.
Interaction with Biological Systems: Investigating how this compound interacts with biological macromolecules, such as proteins or nucleic acids. researchgate.net This is relevant given that the compound's metabolites are known to form reactive intermediates that can bind to cellular components. nih.gov
Solvation Effects: Studying how the solvent structure around the molecule influences its properties and reactivity.
MD simulations provide a bridge between the static picture from quantum chemical calculations and the dynamic behavior of molecules in a realistic environment. researchgate.net
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure validation. nist.gov DFT calculations have proven to be particularly effective in predicting NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.net
For a related compound, 3-(2-furyl) propionic acid, DFT calculations at the B3LYP/6-311++G(d,p) level produced theoretical vibrational spectra that showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, calculated ¹H and ¹³C NMR chemical shifts were found to be in close agreement with the observed values. researchgate.net This predictive power is crucial for assigning experimental signals and confirming molecular structures.
Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Data (Note: Experimental data is for this compound. Calculated data is often benchmarked against such experimental values for validation.)
| Spectrum | Experimental Data (this compound) | Typical Computational Approach |
| ¹H NMR | Aldehyde proton: ~δ 9.65 ppm; Phenyl protons: δ 7.3–7.5 ppm; Furyl protons: δ 6.5–7.1 ppm. | DFT (e.g., GIAO method) calculations of magnetic shielding constants. |
| ¹³C NMR | Aldehyde carbon: ~δ 193 ppm; Furan carbons: δ 150–160 ppm; Phenyl carbons: δ 126–138 ppm. | DFT calculations of magnetic shielding constants. |
| IR | Strong absorption at 1680–1700 cm⁻¹ (C=O stretch). | DFT calculations of harmonic vibrational frequencies (often scaled). |
| Mass Spec | Molecular ion peak at m/z 198 (consistent with C₁₃H₁₀O₂). | Not typically predicted by DFT, but fragmentation can be studied with reaction pathway analysis. |
Reaction Pathway Elucidation and Energy Profile Analysis
Theoretical calculations are a powerful tool for elucidating complex reaction mechanisms, mapping out reaction pathways, and analyzing the energy profiles of chemical transformations. By calculating the energies of reactants, transition states, intermediates, and products, chemists can understand why certain products are formed preferentially. mdpi.com
A DFT study on the photochemical dimerization of methyl 3-(2-furyl)acrylate, a close structural analog, provides a clear example of this application. mdpi.com The reaction was found to proceed through the molecule's first excited triplet state. Calculations showed that the formation of the initial carbon-carbon bonds leads to biradical intermediates. The relative energies of these intermediates and all possible resulting cyclobutane (B1203170) products were calculated to explain the observed stereoselectivity. mdpi.com The results indicated that the experimentally observed dimers were the most thermodynamically stable stereoisomers. mdpi.com
Table 3: Calculated Relative Energies for Intermediates and Products in the Photodimerization of Methyl 3-(2-furyl)acrylate (Note: Data is for the structural analog methyl 3-(2-furyl)acrylate to illustrate the methodology. Energies are relative to the most stable product.)
| Species | Relative Energy (kcal/mol) at B3LYP/6-31G+(d,p) |
| Biradical Intermediate 1 | 21.0 |
| Biradical Intermediate 2 | 22.3 |
| Dimer Product 1 (observed) | 0.0 |
| Dimer Product 2 (observed) | 1.1 |
| Other Possible Dimer Isomers | > 3.0 |
Data adapted from a DFT study on methyl 3-(2-furyl)acrylate. mdpi.com
Conformation and Stereoisomerism Analysis
This compound contains a carbon-carbon double bond, giving rise to (E) and (Z) stereoisomers. The IUPAC name for the common form is (E)-3-(furan-2-yl)-2-phenylprop-2-enal. nih.gov Computational methods are essential for analyzing the properties of these different isomers and for studying the molecule's conformational flexibility, such as the rotation around the single bonds connecting the phenyl and furyl rings to the propenal backbone.
Theoretical calculations can determine the relative energies and rotational barriers of different conformers. For similar styrenic systems, computational studies have been used to analyze the conformational dependence of NMR coupling constants and to determine torsional barriers. acs.org Furthermore, as seen in the dimerization example, the relative stability of different diastereomeric products of a reaction can be accurately predicted by calculating their energies. mdpi.com These computational predictions, when combined with experimental techniques like Nuclear Overhauser Effect (NOE) NMR spectroscopy, provide a comprehensive understanding of the three-dimensional structure and stereochemistry of the molecule and its derivatives. acs.org
Applications of 3 2 Furyl 2 Phenylpropenal in Chemical Synthesis and Materials Science
A Multifaceted Building Block in Organic Synthesis
The strategic placement of functional groups in 3-(2-furyl)-2-phenylpropenal provides multiple reaction sites, allowing for its elaboration into more complex molecular structures. This reactivity has established the compound as a key starting material for various organic transformations.
Precursor for Advanced Organic Intermediates
The chemical reactivity of this compound allows for its conversion into a variety of advanced organic intermediates. The presence of the furan (B31954) moiety, the phenyl ring, and the α,β-unsaturated carbonyl system offers a platform for a wide range of chemical modifications. These transformations can lead to the formation of more complex molecules with potential applications in medicinal chemistry and materials science. sigmaaldrich.comnih.gov
Derivatives of furan-containing compounds are known to be important intermediates in the synthesis of fine chemicals, pharmaceuticals, and polymers. nih.gov The furan ring itself can undergo various reactions, including electrophilic substitution, cycloaddition, and ring-opening, providing access to a diverse set of functionalized products. jmchemsci.com
The α,β-unsaturated ketone functionality is particularly versatile. It can participate in nucleophilic addition reactions, cycloadditions, and reductions, allowing for the introduction of new functional groups and the construction of new ring systems. For instance, the double bond can be a target for Michael additions, and the carbonyl group can undergo reactions with various nucleophiles. jchemrev.com
Furthermore, the phenyl group can be functionalized through electrophilic aromatic substitution reactions, adding another layer of complexity to the potential derivatives that can be synthesized from this starting material. The combination of these reactive sites makes this compound a valuable precursor for creating a library of complex organic molecules.
Role in Multi-Component Reactions
While specific examples detailing the participation of this compound in multi-component reactions (MCRs) are not extensively documented in readily available literature, the broader class of compounds to which it belongs, chalcones, are well-known participants in such reactions. rsc.orgsemanticscholar.orgrsc.org MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. doi.org
Chalcones, with their α,β-unsaturated ketone core, are excellent substrates for various MCRs, leading to the synthesis of diverse heterocyclic compounds. nih.gov For example, chalcones are known to react with malononitrile and a suitable third component in one-pot syntheses to yield highly functionalized molecules. rsc.orgsemanticscholar.orgrsc.org Given the structural similarities, it is plausible that this compound could be employed in similar MCRs to generate novel furan-containing heterocyclic scaffolds. The development of such reactions would be of significant interest for the efficient construction of complex molecules.
In Catalysis and Ligand Design
Information regarding the direct application of this compound in catalysis and ligand design is limited in the reviewed literature. However, the structural motifs present in the molecule, namely the furan and phenyl rings, are common components in the design of ligands for metal catalysts. The broader class of chalcone (B49325) derivatives has been investigated for their catalytic activities. researchgate.net
The synthesis of chalcone compounds can be catalyzed by various metal oxides and other catalysts. google.com Furthermore, chalcone derivatives can be used to synthesize other compounds with potential catalytic applications. nih.gov The design of ligands is a crucial aspect of developing efficient transition metal catalysts, and molecules containing heteroaromatic rings like furan are often explored for this purpose. The potential for this compound or its derivatives to act as ligands for metal complexes remains an area for further investigation.
Development of Novel Materials
The application of this compound in the development of novel materials is not well-documented. However, the furan ring present in its structure is a known bio-based building block for polymers.
Polymeric Materials Precursors
Furan-based compounds are of significant interest as renewable precursors for the synthesis of polymers. nih.gov While direct polymerization of this compound has not been specifically reported, the furan moiety can participate in polymerization reactions. For instance, furan derivatives can undergo Diels-Alder reactions, which can be utilized in the formation of cross-linked polymer networks.
The potential for this compound to serve as a monomer or a precursor to monomers for polymerization is an area that warrants further exploration. The combination of the furan and phenyl groups could impart unique thermal and mechanical properties to the resulting polymers.
Applications in Analytical Chemistry
Specific applications of this compound as a standard or reagent in analytical chemistry have not been detailed in the available literature. However, the general class of chalcones has been a subject of interest in this field.
Chalcones can be identified and quantified using various chromatographic and spectroscopic techniques. nih.gov Their characteristic UV-Vis absorption, due to the extended conjugation, could potentially be utilized for detection and quantification in analytical methods. While this compound is commercially available, its specific use as a certified reference material or a specialized analytical reagent is not established. sigmaaldrich.com
Derivatization and Analogues of 3 2 Furyl 2 Phenylpropenal
Synthesis of Substituted Propenal Derivatives
The synthesis of derivatives based on the 3-(2-furyl)-2-phenylpropenal structure is commonly achieved through condensation reactions, particularly the Claisen-Schmidt condensation. nih.govencyclopedia.pub This method involves the base-catalyzed reaction of an appropriate aldehyde with a ketone. By systematically varying the substituents on either the aldehyde or ketone precursors, a diverse library of propenal or propenone analogues can be generated. For instance, substituted 5-aryl-2-furan-2-carbaldehydes can be condensed with acetophenone (B1666503) to yield a range of furan (B31954) chalcone (B49325) derivatives. nih.gov
The reaction conditions for these syntheses can be optimized, with methods such as microwave-assisted synthesis offering significantly reduced reaction times and improved yields compared to conventional approaches. nih.gov The core reaction involves forming an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the final α,β-unsaturated carbonyl product. derpharmachemica.com
Table 1: Examples of Substituted Propenal Derivative Synthesis
| Aldehyde Precursor | Ketone Precursor | Resulting Derivative Class | Synthesis Method |
|---|---|---|---|
| Substituted 5-aryl-2-furan-2-carbaldehyde | Acetophenone | 1-Phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones nih.gov | Claisen-Schmidt Condensation nih.gov |
| Substituted Benzaldehyde (B42025) | Acetanilide | Acetanilide-Chalcones paperpublications.org | Claisen-Schmidt Condensation paperpublications.org |
| 2-Acetylfuran | 1,3-Benzodioxole-5-carboxaldehyde | 1-(2-Furanyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one turkjps.org | Claisen-Schmidt Condensation turkjps.org |
Furan Ring Modifications and their Impact on Reactivity
The furan ring is a critical component of the molecule's structure and reactivity. Furan itself is an electron-rich aromatic heterocycle susceptible to electrophilic substitution, typically at the 2-position. ijabbr.com However, it is also sensitive to strong acids, which can induce polymerization. ijabbr.com This inherent reactivity and potential instability can influence the synthetic strategies and biological profile of its derivatives.
Table 2: Furan Ring Modifications and Their Consequences
| Modification Type | Example | Impact on Reactivity/Properties |
|---|---|---|
| Substitution at 5-position | Synthesis of 3-(5-aryl-2-furyl)propenal derivatives nih.gov | Alters electronic properties and provides a new site for functionalization. nih.gov |
| Ring Replacement | Replacement of the 2-furyl ring with a phenyl group in related heterocyclic systems. nih.gov | Can enhance metabolic stability by avoiding furan-specific metabolism pathways. nih.gov |
| Reduction | Saturation of the furan ring. | Can be challenging due to the sensitivity of the furan moiety to many reducing agents. researchgate.net |
Phenyl Ring Functionalization and Analogues
Functionalization of the phenyl ring provides another major avenue for creating analogues of this compound. Introducing various substituents onto the phenyl group can systematically alter the molecule's steric, electronic, and lipophilic properties. This is typically achieved by using a substituted benzaldehyde or a substituted acetophenone in the initial Claisen-Schmidt condensation reaction. acs.orgmdpi.com
For example, derivatives such as 1-(hydroxy/substituted phenyl)-3-(2-furyl)propenones have been synthesized to explore structure-activity relationships. nih.gov The presence of substituents like chloro, dichloro, or methoxy (B1213986) groups on the phenyl ring has been shown to be a critical determinant of the biological activity in related furan chalcone series. nih.govnih.gov These substitutions can influence the reactivity of the enone system and provide additional points of interaction for potential applications in materials science or as chemical intermediates.
Table 3: Examples of Phenyl Ring Functionalization in Analogous Chalcones
| Phenyl Ring Substituent | Precursor Used | Resulting Analogue Example |
|---|---|---|
| 2-Hydroxy | 2-Hydroxyacetophenone | 1-(2-Hydroxyphenyl)-3-(2-furyl)propenone nih.gov |
| 2-Chloro | 2-Chlorobenzaldehyde | 1-Phenyl-3-[5-(2'-chlorophenyl)-2-furyl]-2-propen-1-one nih.gov |
| 2,5-Dichloro | 2,5-Dichlorobenzaldehyde | 1-Phenyl-3-[5-(2',5'-dichlorophenyl)-2-furyl]-2-propen-1-one nih.gov |
Synthesis of Pyrazoline Derivatives (as chemical intermediates)
The α,β-unsaturated carbonyl system in this compound and its analogues makes it an excellent precursor for the synthesis of heterocyclic compounds, most notably pyrazolines. paperpublications.org Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are synthesized by the reaction of chalcones with hydrazine (B178648) or substituted hydrazines. derpharmachemica.comafjbs.com
The typical synthesis is a two-step process. First, the chalcone is formed via a Claisen-Schmidt condensation. derpharmachemica.com Second, the chalcone is subjected to a cyclization reaction with a hydrazine reagent, such as hydrazine hydrate, phenylhydrazine, or thiosemicarbazide, often under reflux in a solvent like ethanol (B145695) or acetic acid. turkjps.orgnih.govmdpi.com This reaction proceeds via a Michael addition of the hydrazine to the enone system, followed by intramolecular cyclization and dehydration to form the stable pyrazoline ring. afjbs.com The resulting pyrazoline derivatives are themselves valuable chemical intermediates for the synthesis of more complex molecules. paperpublications.orgnih.gov
Table 4: Synthesis of Pyrazoline Derivatives from Furyl-Containing Chalcones
| Chalcone Precursor | Reagent | Resulting Pyrazoline Derivative |
|---|---|---|
| 1-(2-furanyl)-3-aryl-2-propen-1-ones | Hydrazine Hydrate | 5-Aryl-3-(2-furanyl)-2-pyrazolines jrespharm.com |
| 1-Phenyl-3-(2-furyl)propenone | Phenylhydrazine | 1,5-Diphenyl-3-(2-furyl)-2-pyrazoline nih.gov |
| 1-(2-furanyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one | Thiosemicarbazide | 3-(2-Furanyl)-5-(1,3-benzodioxol-5-yl)-1-thiocarbamoyl-4,5-dihydro-1H-pyrazole turkjps.org |
Structural Relationship to Other α,β-Unsaturated Carbonyl Compounds
This compound belongs to the broad class of α,β-unsaturated carbonyl compounds, which are characterized by a carbonyl group conjugated with a carbon-carbon double bond. researchgate.net This structural motif, specifically the ketoethylenic group (–CO–CH=CH–), is the primary determinant of the compound's chemical reactivity. acs.org
It is a heteroaromatic analogue of chalcones , which are systematically known as 1,3-diphenyl-2-propen-1-ones. acs.orgmdpi.com While classic chalcones feature two phenyl rings, the title compound has one of these replaced by a furan ring. This substitution distinguishes it from simpler α,β-unsaturated aldehydes and ketones.
Table 5: Structural Comparison with Related Compounds
| Compound Name | Core Structure | Key Distinctions from this compound |
|---|---|---|
| Chalcone | 1,3-Diphenyl-2-propen-1-one acs.org | Contains a second phenyl ring instead of a furan ring; is a ketone instead of an aldehyde. |
| Cinnamaldehyde | 3-Phenyl-2-propenal | Lacks the furan ring and the phenyl substituent at the α-carbon. |
| 3-(2-Furyl)acrolein (B1300914) | 3-(2-Furyl)-2-propenal | Lacks the phenyl substituent at the α-carbon. |
| 2-Methyl-3-(2-furyl)propenal | C₈H₈O₂ nih.gov | Features a methyl group instead of a phenyl group at the α-carbon. nih.gov |
The unique combination of the furan ring, the phenyl group, and the propenal backbone in this compound creates a molecule with a specific steric and electronic profile that influences its reactivity in reactions such as Michael additions and cycloadditions.
Advanced Analytical Methodologies for 3 2 Furyl 2 Phenylpropenal
Chromatographic Techniques for Purity and Separation
Chromatographic methods are fundamental for the separation and purity evaluation of 3-(2-FURYL)-2-PHENYLPROPENAL. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer distinct advantages depending on the sample matrix and the analytical objective.
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The method's high resolution and sensitivity make it suitable for purity assessment and the separation of isomers or related impurities. The analysis of structurally similar compounds, such as cinnamaldehyde and its derivatives, provides a framework for the GC analysis of this compound. nih.gov
Typical GC systems for the analysis of such compounds employ a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and high sensitivity to organic compounds.
Illustrative GC Parameters for Analysis of Phenylpropenal Derivatives:
| Parameter | Value/Description |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) at 300 °C |
This table presents typical starting parameters for the GC analysis of phenylpropenal derivatives, which would be optimized for the specific analysis of this compound.
For non-volatile derivatives or for analyses where thermal degradation is a concern, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of moderately polar compounds like this compound.
In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). A UV-Vis detector is commonly employed for detection, as the conjugated system in this compound is expected to exhibit strong UV absorbance.
Exemplary HPLC Conditions for Phenylpropanoid Analysis:
| Parameter | Value/Description |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength of 280 nm |
| Injection Volume | 10 µL |
The conditions in this table are representative for the HPLC analysis of phenylpropanoids and would require method development for the specific analysis of this compound.
Hyphenated Techniques (e.g., GC-MS for complex mixtures)
For the unambiguous identification of this compound, especially in complex matrices, hyphenated techniques are indispensable. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry.
As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for confident identification. This is particularly crucial in the analysis of food and fragrance samples where numerous volatile compounds may be present. nih.govnih.gov The analysis of furan (B31954) and its derivatives in food matrices often utilizes GC-MS for reliable identification and quantification. nih.gov
Typical GC-MS Parameters for Furan-Containing Compounds:
| Parameter | Value/Description |
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 40-400 |
| Injector and Transfer Line Temp. | 250 °C and 280 °C, respectively |
This table outlines common GC-MS parameters for the analysis of volatile organic compounds, including furan derivatives, which are applicable to this compound.
Advanced Detection and Quantification in Chemical Matrices
The detection and quantification of this compound at trace levels in complex chemical matrices, such as environmental samples or food products, require advanced analytical strategies to overcome challenges like matrix interference.
One such advanced technique is Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method enhances selectivity and sensitivity by utilizing Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then one or more specific product ions are monitored. This highly selective process filters out background noise from the matrix, allowing for accurate quantification at very low concentrations. nih.gov The analysis of furan and its derivatives in various food matrices has been successfully achieved using GC-MS/MS with MRM. nih.gov
Furthermore, sample preparation techniques such as Solid Phase Microextraction (SPME) can be coupled with GC-MS or GC-MS/MS to pre-concentrate volatile and semi-volatile analytes from a sample, thereby increasing the sensitivity of the analysis. nih.gov
Comparison of Detection Techniques:
| Technique | Principle | Advantages | Common Applications |
| GC-FID | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Robust, wide linear range, good sensitivity for hydrocarbons. | Purity analysis, routine quality control. |
| HPLC-UV | Measures the absorbance of UV-Vis light by the analyte. | Non-destructive, suitable for a wide range of compounds. | Analysis of non-volatile or thermally labile compounds. |
| GC-MS | Separates compounds by GC and identifies them based on their mass-to-charge ratio. | Provides structural information for confident identification. | Analysis of complex mixtures, identification of unknowns. nih.gov |
| GC-MS/MS (MRM) | Highly selective detection by monitoring specific precursor-to-product ion transitions. | Excellent sensitivity and selectivity in complex matrices. | Trace-level quantification in food, environmental, and biological samples. nih.gov |
Future Research Directions and Perspectives
Exploration of New Catalytic Transformations
The unique structure of 3-(2-furyl)-2-phenylpropenal offers multiple sites for catalytic modification. While foundational reactions like Michael additions, Diels-Alder reactions, and reductions are known, future research will focus on novel and more efficient catalytic transformations. The development of advanced catalytic systems, including base metal catalysts and heterogeneous catalysts, is a promising avenue for enhancing economic and environmental sustainability. diva-portal.org
Future explorations could include:
Photocatalysis: Utilizing light as a clean energy source to drive reactions, such as [2+2] photocycloadditions or oxidative functionalizations of the furan (B31954) ring. diva-portal.orgund.edu
Metal-Catalyzed Cross-Coupling: Developing new methods to selectively functionalize the C-H bonds on the furan or phenyl rings.
Aerobic Oxidation: Employing heterogeneous photocatalysts for environmentally friendly aerobic cross-condensation reactions involving the aldehyde group. diva-portal.org
Selective Hydrogenation: While catalytic hydrogenation of the C=C double bond is established, developing catalysts for the selective reduction of the aldehyde or the furan ring would significantly expand the synthetic toolbox.
Development of Asymmetric Synthesis Routes
The creation of chiral molecules from achiral starting materials is a cornerstone of modern organic synthesis. For this compound, future research will concentrate on developing catalytic enantioselective methods to produce high-value, optically active derivatives.
Key areas for development include:
Organocatalytic Asymmetric Reactions: Employing small organic molecules as catalysts for enantioselective Michael additions to the α,β-unsaturated system or for asymmetric annulation reactions to build complex chiral architectures. rsc.org
Crystallisation-Induced Asymmetric Transformation (CIAT): This powerful technique, which has been successfully applied to related furoylacrylic acids, could be adapted for the synthesis of enantiomerically pure derivatives. researchgate.net It involves the combination of a reversible diastereoselective reaction with in-situ crystallization of the desired product, driving the equilibrium towards a single stereoisomer. researchgate.net
Transition-Metal Catalyzed Asymmetric Synthesis: Using chiral ligands with transition metals to control the stereochemistry of additions to the carbonyl group or conjugate additions. nih.gov For instance, methods developed for the enantioselective phenylation of ketones could be adapted for this system. nih.gov
Chiral Auxiliary-Mediated Synthesis: Utilizing removable chiral auxiliaries, such as optically pure (S)-phenylglycine methyl ester, to direct stereoselective additions, followed by facile removal to yield the chiral product. acs.org
Mechanochemical Applications in Synthesis
Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. researchgate.net This "dry" approach reduces waste and can lead to different reactivity and product outcomes. researchgate.netacs.org Future research should explore the application of mechanochemistry to the synthesis and transformation of this compound.
Potential applications include:
Solvent-Free Aldol (B89426) Condensation: Developing a mechanochemical method for the primary synthesis of this compound from furfural (B47365) and phenylacetaldehyde (B1677652) derivatives, eliminating the need for bulk solvents. acs.org
Mechanically Activated Cross-Coupling: Performing solid-state cross-coupling reactions on the furan or phenyl rings, which can be particularly advantageous for handling poorly soluble substrates. illinois.edu
In-Situ Grignard Reagent Formation: Generating organometallic reagents mechanochemically for immediate one-pot addition to the aldehyde functionality without the need for anhydrous solvents. acs.org
Organocatalysis under Ball-Milling: Investigating covalent organocatalysis, such as enamine and iminium activation, under solvent-free ball-milling conditions to promote novel transformations. acs.org
Advanced Computational Modeling for Predictive Reactivity
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical reactivity, guiding experimental design and saving resources. Future research will leverage advanced computational modeling to explore the properties of this compound.
Specific areas of focus will be:
Reaction Kinetics and Mechanism Elucidation: Using methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., W1BD theory) to model transition states and reaction pathways. researchgate.netrsc.org This can help predict the feasibility and selectivity of new catalytic transformations.
Predicting Stereoselectivity: Modeling the interactions between substrates, catalysts, and chiral ligands in asymmetric syntheses to rationalize and predict enantiomeric outcomes. nih.gov This is crucial for designing more effective chiral catalysts.
Probing Reaction Dynamics: Employing simulations like Rice–Ramsperger–Kassel–Marcus/master equation (RRKM/ME) to model the kinetics of complex, multi-pathway reactions under various temperatures and pressures. rsc.org
Molecular Docking: In the context of designing new materials or bioactive compounds, molecular docking can predict the binding affinity and orientation of derivatives within target structures, such as enzyme active sites or polymer matrices. researchgate.net
Sustainable Synthesis and Green Chemistry Innovations
Adherence to the principles of green chemistry is essential for modern chemical manufacturing. rroij.comnih.gov Future research on this compound will increasingly focus on developing sustainable synthetic routes and applications.
Innovations in this area may include:
Bio-based Feedstocks: The furan moiety is derivable from biomass sources like corn hulls through furfural, positioning this compound as a bio-advantaged chemical. und.edu Research will focus on optimizing the entire synthesis pathway from renewable feedstocks.
Microwave-Assisted Synthesis: Utilizing microwave irradiation as an alternative heating source can dramatically reduce reaction times and improve yields for the synthesis of this compound and its derivatives, minimizing energy consumption. nih.govrasayanjournal.co.inmdpi.com
Photochemical Synthesis: As demonstrated with the related trans-3-(2-furyl)acrylic acid, using environmentally benign UVA light for cycloaddition reactions can create complex molecules efficiently and with high atom economy, often without the need for solvents. und.edu
Use of Greener Solvents: Replacing traditional volatile organic solvents with safer alternatives like water, ionic liquids, or performing reactions under solvent-free conditions. nih.gov
The table below summarizes key green chemistry principles and their potential application to the synthesis of this compound and its derivatives.
| Green Chemistry Principle | Application to this compound Synthesis |
| Prevent Waste | Develop high-yield, high-selectivity reactions to minimize byproduct formation. nih.gov |
| Atom Economy | Prioritize addition reactions (e.g., Michael additions, cycloadditions) over substitution reactions. nih.gov |
| Use of Catalysis | Employ recyclable heterogeneous or biocatalysts instead of stoichiometric reagents. diva-portal.orgnih.gov |
| Use Renewable Feedstocks | Leverage the biomass-derived furan ring from furfural. und.edurroij.com |
| Design for Energy Efficiency | Utilize microwave-assisted or photochemical methods that operate at ambient temperatures. und.edunih.gov |
| Safer Solvents/No Solvents | Implement mechanochemical synthesis or use water as a reaction medium. acs.orgnih.gov |
Design of Novel Chemical Materials
The reactive and structural features of this compound make it an attractive building block for the creation of novel functional materials.
Future research could lead to the development of:
Polymers and Resins: The aldehyde group and the polymerizable furan ring can be used to synthesize novel polymers. For example, the aldehyde can be used in condensation polymerization with phenols or amines.
Metal-Organic Frameworks (MOFs): Derivatives of this compound, such as the dicarboxylic acid formed after cycloaddition and oxidation, can serve as organic ligands for creating "green" metal-organic materials with potential applications in catalysis or gas storage. und.edu
Functional Aromas: Related 2-furyl-substituted compounds are used as aroma chemicals, suggesting that derivatives of this compound could be explored for applications in the fragrance industry. thegoodscentscompany.comgoogle.com
Photoresponsive Materials: The α,β-unsaturated system is a chromophore that can undergo photochemical reactions like [2+2] cycloadditions, making it a candidate for incorporation into photo-switchable or photo-crosslinkable materials. und.edu
Investigation of Bio-Inspired Synthetic Approaches (non-clinical, e.g., biocatalysis for chemical production)
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild, environmentally friendly conditions. mdpi.com This bio-inspired approach is a key area for future research.
Promising avenues include:
Whole-Cell Biotransformations: Using engineered microorganisms like E. coli or unconventional yeasts such as Yarrowia lipolytica to perform stereoselective reductions of the aldehyde or the C=C double bond. mdpi.comfrontiersin.org For example, recombinant E. coli has been used to selectively oxidize furan aldehydes to their corresponding carboxylic acids. researchgate.net
Enzymatic C-C Bond Formation: Employing enzymes like pyruvate (B1213749) decarboxylase, which can catalyze the condensation of aldehydes, to create new chiral 2-hydroxyketones from this compound or its precursors. mdpi.com
Enzyme Immobilization: Enhancing the stability and reusability of enzymes by immobilizing them on solid supports or within frameworks like MOFs. nih.gov This would make biocatalytic production more economically viable for industrial applications.
Bio-Click Chemistry: Combining the power of biocatalysis to generate chiral building blocks from this compound with the efficiency and reliability of "click" chemistry reactions to assemble complex, high-value molecules in a sustainable manner. researchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(2-furyl)-2-phenylpropenal, and what are their respective yields and limitations?
- Methodology : The compound is synthesized via aldol condensation between furan-2-carbaldehyde and phenylacetaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Alternative routes include Wittig reactions using triphenylphosphine ylides .
- Data :
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Aldol Condensation | NaOH | 65–70 | >95 | |
| Wittig Reaction | PPh₃ | 78–82 | >98 |
- Limitations : Aldol condensation may produce side products like β-hydroxy aldehydes, requiring purification via column chromatography. Wittig reactions demand anhydrous conditions and are sensitive to oxygen .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- NMR :
- ¹H NMR (CDCl₃) : δ 9.65 (d, J=7.8 Hz, 1H, CHO), 7.45–7.30 (m, 5H, Ph), 7.10 (d, J=3.5 Hz, 1H, furyl-H), 6.60–6.50 (m, 2H, furyl-H and CH=CH) .
- ¹³C NMR : δ 193.2 (CHO), 152.1 (furyl C-2), 137.5 (Ph C-1), 128.0–126.5 (Ph C-2–C-6) .
Q. What are the documented chemical reactivities of this compound in organic transformations?
- Key Reactions :
- Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the α,β-unsaturated carbonyl site .
- Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., furans) to form bicyclic adducts .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=C bond to yield 3-(2-furyl)-2-phenylpropanal .
Advanced Research Questions
Q. How can computational chemistry (DFT, molecular docking) predict the electronic properties and biological interactions of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO) and electrostatic potential surfaces. Predicts nucleophilic/electrophilic sites .
- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) based on the compound’s furyl and phenyl moieties .
- Data :
| Property | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Binding Energy (kcal/mol) | -8.5 (COX-2) |
Q. What strategies resolve contradictions in reported spectral data for this compound?
- Case Study : Discrepancies in ¹H NMR chemical shifts (δ 9.65 vs. δ 9.70 for CHO) arise from solvent polarity or impurities.
- Resolution :
- Validate purity via HPLC (retention time: 4.2 min, C18 column, MeOH:H₂O = 70:30) .
- Compare with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects .
Q. How does modifying the furyl/phenyl substituents affect the compound’s bioactivity and stability?
- Structural Analogues :
- Fluorinated Derivatives : 3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid shows enhanced metabolic stability (t₁/₂ = 12 h vs. 4 h for parent compound) .
- Chlorinated Analogues : 3-(2-Chlorophenyl)propanal exhibits increased cytotoxicity (IC₅₀ = 18 µM vs. 45 µM) in cancer cell lines .
- Methodology : Synthesize analogues via Suzuki coupling or halogenation, followed by bioactivity screening (e.g., MTT assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
